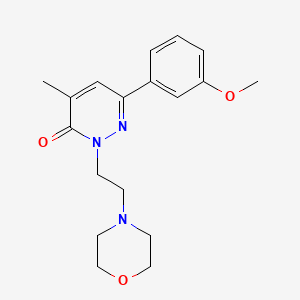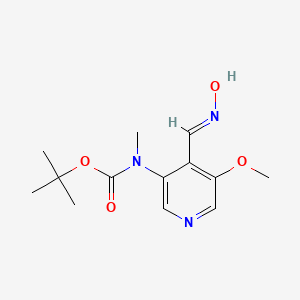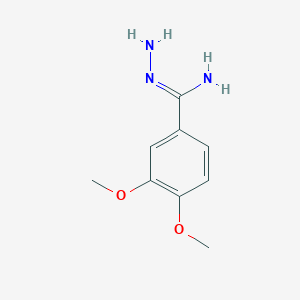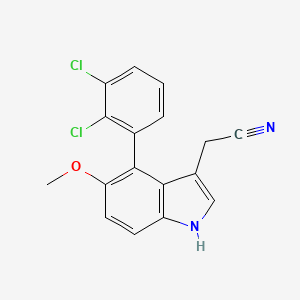
2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetonitrile is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetonitrile typically involves the reaction of 2,3-dichlorobenzaldehyde with 5-methoxyindole in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting intermediate is then treated with acetonitrile to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
科学的研究の応用
2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation.
類似化合物との比較
Similar Compounds
- 2-(4-(2,3-Dichlorophenyl)-1H-indol-3-yl)acetonitrile
- 2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)ethanol
- 2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetaldehyde
Uniqueness
2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetonitrile is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 5-position and the acetonitrile group at the 3-position of the indole ring differentiates it from other similar compounds and contributes to its unique reactivity and biological activity.
特性
分子式 |
C17H12Cl2N2O |
|---|---|
分子量 |
331.2 g/mol |
IUPAC名 |
2-[4-(2,3-dichlorophenyl)-5-methoxy-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C17H12Cl2N2O/c1-22-14-6-5-13-15(10(7-8-20)9-21-13)16(14)11-3-2-4-12(18)17(11)19/h2-6,9,21H,7H2,1H3 |
InChIキー |
YLDOJJBDEQSFJT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)NC=C2CC#N)C3=C(C(=CC=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


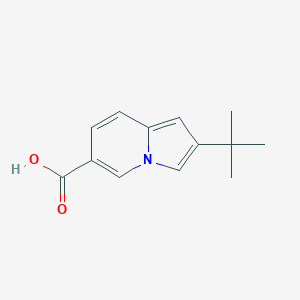
![Tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide](/img/structure/B13082750.png)

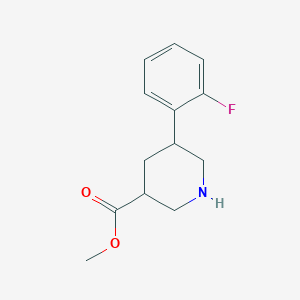
![1-[(2S)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine](/img/structure/B13082768.png)
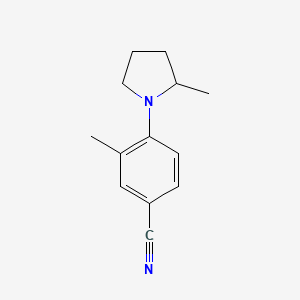
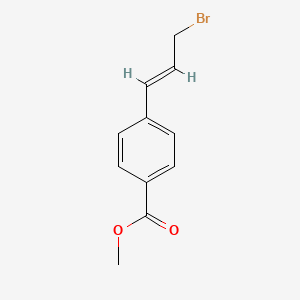
![3-Bromo-3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazole](/img/structure/B13082781.png)

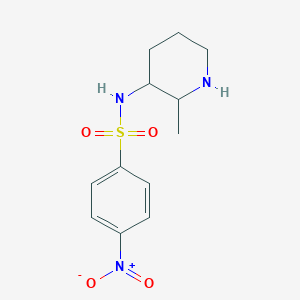
amine](/img/structure/B13082792.png)
